

Application Notes and Protocols for POCOP-Catalyzed Hydroboration of CO₂

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Compound of Interest

Compound Name: Pocop

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Introduction

The reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a critical area of research in sustainable chemistry. One promising avenue is the hydroboration of CO₂, which converts it into methanol precursors. This document provides detailed application notes and protocols for the hydroboration of CO₂ utilizing pincer-type catalysts, specifically those based on the bis(phosphinite) (**POCOP**) ligand framework. These catalysts, particularly with nickel and palladium centers, have demonstrated high efficiency under mild conditions. The following sections will detail the experimental setup, present key performance data, and provide step-by-step protocols for researchers to replicate and build upon these findings.

Data Presentation

The catalytic activity of various **POCOP** pincer complexes in the hydroboration of CO₂ with catecholborane (HBcat) is summarized below. The reactions are typically carried out at room temperature under an atmospheric pressure of CO₂, yielding a methanol derivative (CH₃OBcat). Turnover frequency (TOF) is a key metric for catalyst performance, representing the number of moles of substrate converted per mole of catalyst per hour.

Catalyst Precursor	Metal Center	R Group on Phosphine	X Ligand	TOF (h ⁻¹)	Reference
[2,6-(R ₂ PO) ₂ C ₆ H ₃] NiX	Nickel	iPr	SH	~1908	[1]
[2,6-(R ₂ PO) ₂ C ₆ H ₃] NiX	Nickel	iPr	N ₃	~1908	[1]
[2,6-(R ₂ PO) ₂ C ₆ H ₃] NiX	Nickel	tBu	SH	<1908	[1]
[2,6-(R ₂ PO) ₂ C ₆ H ₃] NiX	Nickel	tBu	N ₃	<1908	[1]
[2,6-(R ₂ PO) ₂ C ₆ H ₃] NiX	Nickel	iPr	NCS	<<1908	[1]
[2,6-(R ₂ PO) ₂ C ₆ H ₃] NiY	Nickel	iPr/tBu	Thiolato	up to 2400	[1] [2]
[{2,6-(iPr ₂ PO) ₂ C ₆ H ₃ }] ₃ Pd(SPh)]	Palladium	iPr	SPh	1780	[3]

Note: The catalytic activity is influenced by the steric and electronic properties of the substituents on the phosphine arms of the pincer ligand. Complexes with isopropyl-substituted phosphine arms generally exhibit higher activity than their tert-butyl counterparts.[\[1\]](#) The nature of the auxiliary ligand (X or Y) also plays a role, with mercapto and azido complexes showing similar high activity.[\[1\]](#)

Experimental Protocols

I. Synthesis of a Representative POCOP-Nickel

Precursor: $[2,6-(\text{Ph}_2\text{PO})_2\text{C}_6\text{H}_3]\text{NiCl}$

This protocol describes the synthesis of a common precursor for **POCOP**-nickel catalysts.

Materials:

- $[2,6-(\text{Ph}_2\text{PO})_2\text{C}_6\text{H}_3]\text{H}$ (**POCOP** pincer ligand)
- $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$
- Sodium thiomethoxide (NaSMe) or other appropriate salt for ligand exchange
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Methanol
- Schlenk flask and standard Schlenk line equipment
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve the **POCOP** pincer ligand in anhydrous THF.
- In a separate flask, dissolve $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ in methanol.
- Slowly add the nickel chloride solution to the ligand solution with vigorous stirring.
- Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by techniques such as ^{31}P NMR spectroscopy.
- To synthesize a specific catalyst, for example, a mercapto complex, a salt metathesis reaction can be performed. For instance, reacting the resulting chloride complex with NaSH in a THF/methanol mixture at room temperature.^[1]

- Upon completion, the solvent is removed under vacuum.
- The resulting solid is washed with an appropriate solvent to remove any unreacted starting materials and byproducts.
- The final product is dried under high vacuum.
- Characterization of the synthesized complex should be performed using techniques such as NMR spectroscopy (^1H , ^{13}C , ^{31}P), Fourier Transform Infrared Spectroscopy (FTIR), and X-ray crystallography if suitable crystals can be obtained.^[1]

II. General Protocol for Catalytic Hydroboration of CO_2

This protocol outlines the general procedure for the hydroboration of CO_2 using a **POCOP** pincer complex as the catalyst precursor.

Materials:

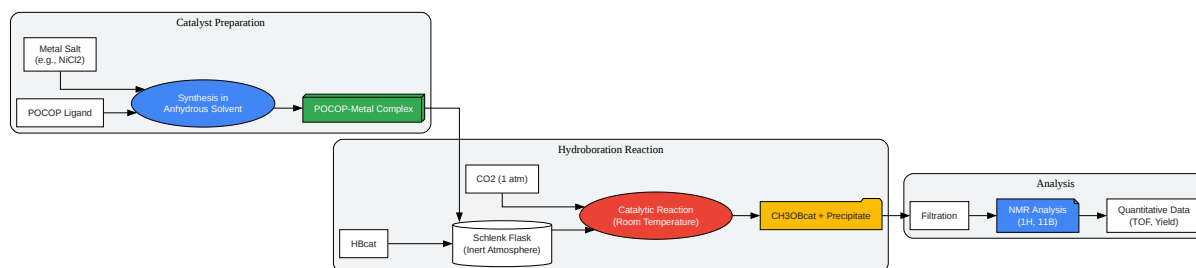
- **POCOP**-Ni or **POCOP**-Pd catalyst precursor (e.g., $[\text{2,6-(iPr}_2\text{PO)}_2\text{C}_6\text{H}_3]\text{NiSH}$)
- Catecholborane (HBcat)
- Carbon Dioxide (CO_2) gas, atmospheric pressure
- Anhydrous deuterated benzene (C_6D_6) for NMR monitoring
- Hexamethylbenzene (internal standard)
- Flame-dried 50 mL Schlenk flask
- Magnetic stirrer and stir bar
- NMR tubes
- Inert atmosphere (Nitrogen)

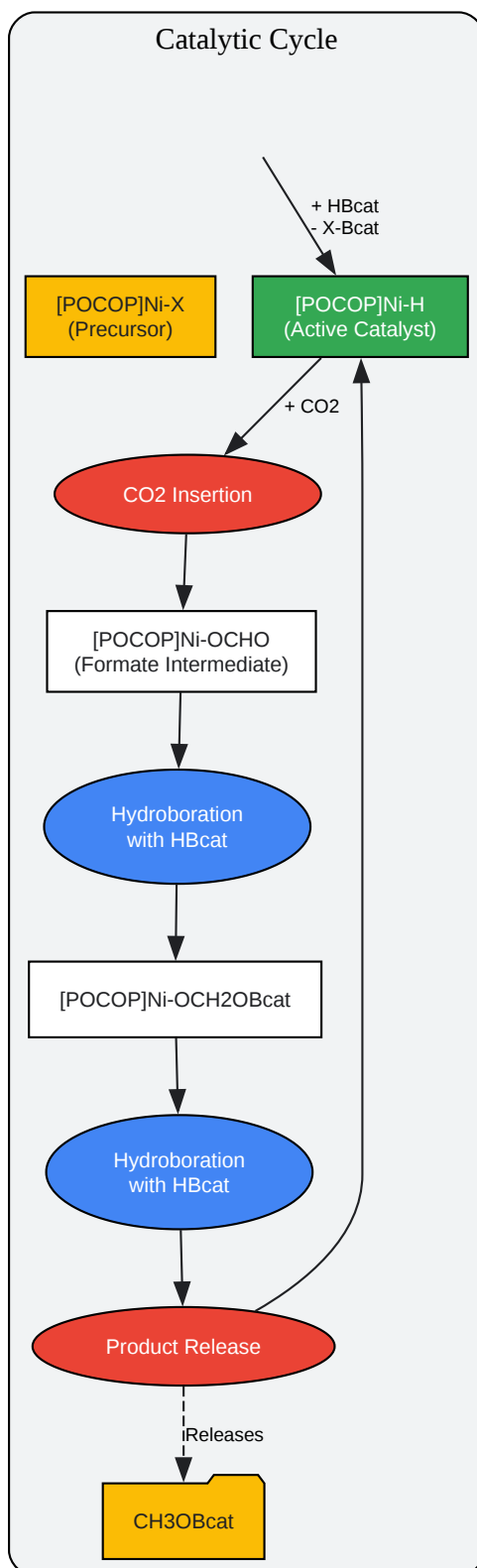
Procedure:

- Under a nitrogen atmosphere, add the **POCOP**-nickel catalyst (0.01 mmol) to a flame-dried 50 mL Schlenk flask.[\[1\]](#)
- Add hexamethylbenzene (0.02 mmol) as an internal standard.[\[1\]](#)
- Add 4 mL of anhydrous benzene- d_6 to the flask.[\[1\]](#)
- Add catecholborane (HBcat) (5.00 mmol) to the mixture. This corresponds to a catalyst-to-substrate ratio of 1:500.[\[1\]](#)
- Begin vigorous stirring of the solution at room temperature.
- Bubble CO_2 gas through the solution.[\[1\]](#)
- The reaction is typically rapid, and a large amount of white precipitate will form.[\[1\]](#)
- After the precipitate develops, continue stirring for an additional 2 minutes.[\[1\]](#)
- The reaction mixture is then filtered to remove the precipitate.
- The clear filtrate is analyzed by NMR spectroscopy (1H and ^{11}B NMR) to determine the conversion and yield of the product, CH_3OBcat .[\[1\]](#)

Visualizations

Experimental Workflow





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